molecular formula C10H22N2O2 B10760762 (3S)-3-Amino-1-(cyclopropylamino)heptane-2,2-diol

(3S)-3-Amino-1-(cyclopropylamino)heptane-2,2-diol

Cat. No.: B10760762
M. Wt: 202.29 g/mol
InChI Key: AYBDGNNJGBFOBQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3s)-3-Amino-1-(Cyclopropylamino)Heptane-2,2-Diol is a small organic molecule belonging to the class of dialkylamines. It is characterized by the presence of two alkyl groups bonded to the amino nitrogen.

Preparation Methods

The synthesis of (3s)-3-Amino-1-(Cyclopropylamino)Heptane-2,2-Diol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the cyclopropylamine group: This can be achieved through the reaction of cyclopropylamine with an appropriate precursor.

    Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction.

    Formation of the heptane backbone: This step involves the construction of the heptane backbone through a series of carbon-carbon bond-forming reactions.

    Introduction of the diol functionality: The diol group can be introduced through oxidation reactions using suitable oxidizing agents.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

(3s)-3-Amino-1-(Cyclopropylamino)Heptane-2,2-Diol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3s)-3-Amino-1-(Cyclopropylamino)Heptane-2,2-Diol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3s)-3-Amino-1-(Cyclopropylamino)Heptane-2,2-Diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .

Comparison with Similar Compounds

(3s)-3-Amino-1-(Cyclopropylamino)Heptane-2,2-Diol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

(3S)-3-amino-1-(cyclopropylamino)heptane-2,2-diol

InChI

InChI=1S/C10H22N2O2/c1-2-3-4-9(11)10(13,14)7-12-8-5-6-8/h8-9,12-14H,2-7,11H2,1H3/t9-/m0/s1

InChI Key

AYBDGNNJGBFOBQ-VIFPVBQESA-N

Isomeric SMILES

CCCC[C@@H](C(CNC1CC1)(O)O)N

Canonical SMILES

CCCCC(C(CNC1CC1)(O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.